molecular formula C17H21ClN4O2S B2395055 3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine CAS No. 1105230-64-5

3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine

Cat. No.: B2395055
CAS No.: 1105230-64-5
M. Wt: 380.89
InChI Key: GVBMZBNSCARZDK-UHFFFAOYSA-N
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Description

3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 4-chlorophenyl group and a pyridazine ring substituted with a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine typically involves multiple steps, starting with the preparation of the piperazine and pyridazine precursors. The piperazine ring is often synthesized through the reaction of 4-chlorophenylamine with ethylene glycol, followed by cyclization. The pyridazine ring can be prepared through the reaction of hydrazine with a suitable dicarbonyl compound. The final step involves the sulfonation of the pyridazine ring with propylsulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antagonist for certain receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or inhibitor, blocking the activity of these targets and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-(propylsulfonyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylsulfonyl group, in particular, may confer additional stability and reactivity compared to similar compounds.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]-6-propylsulfonylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O2S/c1-2-13-25(23,24)17-8-7-16(19-20-17)22-11-9-21(10-12-22)15-5-3-14(18)4-6-15/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBMZBNSCARZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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